methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Overview of Pyrrolo[2,3-d]pyrimidine Derivatives in Chemical Research
Pyrrolo[2,3-d]pyrimidine derivatives represent a critical class of nitrogen-containing heterocycles with broad applications in medicinal chemistry and drug discovery. These fused bicyclic systems combine the electronic properties of pyrrole and pyrimidine rings, enabling interactions with biological targets such as kinases, enzymes, and nucleic acids. Their structural versatility allows for modifications at multiple positions, facilitating the development of compounds with tailored pharmacokinetic and pharmacodynamic profiles. Recent studies highlight their efficacy as anticancer agents, kinase inhibitors, and antimicrobial agents, driven by their ability to disrupt cellular signaling pathways and enzyme functions.
Structural Significance of Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
The compound features a pyrrolo[2,3-d]pyrimidine core substituted with three methyl groups (positions 1, 3, and 7), two ketone groups (positions 2 and 4), and a methyl carboxylate at position 6 (Figure 1). This substitution pattern enhances metabolic stability and lipophilicity, critical for membrane permeability. The methyl carboxylate group serves as a prodrug moiety, as ester hydrolysis in vivo yields the corresponding carboxylic acid, a common strategy to improve bioavailability. The planar aromatic system facilitates π-π stacking interactions with biological targets, while the electron-deficient pyrimidine ring engages in hydrogen bonding.
Table 1: Key Structural Features and Functional Roles
| Position | Substituent | Functional Role |
|---|---|---|
| 1 | Methyl | Enhances steric protection |
| 3 | Methyl | Stabilizes tautomeric forms |
| 6 | Methyl carboxylate | Prodrug design; modulates solubility |
| 7 | Methyl | Reduces enzymatic degradation |
Properties
IUPAC Name |
methyl 1,3,7-trimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-12-7(10(16)18-4)5-6-8(12)13(2)11(17)14(3)9(6)15/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXFQYBFPZWZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Carboxylic Acid Derivative
One common method to prepare methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves the esterification of its carboxylic acid precursor:
-
- 1,3,7-trimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
-
- Methanol as the alcohol source.
- Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Reaction temperature: $$ 60^\circ C $$ to $$ 80^\circ C $$.
-
- The carboxylic acid is dissolved in methanol.
- A catalytic amount of acid is added.
- The reaction mixture is heated under reflux for several hours.
- The product is isolated by evaporating excess methanol and purified by recrystallization.
Reaction Equation:
$$
R-\text{COOH} + CH3OH \xrightarrow{\text{Acid Catalyst}} R-\text{COOCH}3 + H_2O
$$
Cyclization and Functionalization
An alternative approach involves cyclization reactions to form the pyrrolo[2,3-d]pyrimidine core followed by esterification:
-
- Reactants: Urea or guanidine derivatives with diketones or keto acids.
- Solvent: Aqueous or organic solvents like ethanol.
- Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate.
- Conditions: Heating at $$ 100^\circ C $$ to $$ 120^\circ C $$.
Functionalization and Esterification:
- The intermediate pyrrolo[2,3-d]pyrimidine derivative is treated with dimethyl sulfate or methyl iodide for methylation.
- Esterification is performed using standard conditions as described in Section 2.1.
One-Pot Synthesis
A more efficient one-pot synthesis integrates cyclization and esterification in a single reaction vessel:
-
- Starting materials include urea derivatives and keto acids.
- Methanol and an acidic catalyst.
-
- All reactants are combined in a single reactor.
- The reaction mixture is heated under reflux with continuous stirring.
- The product is precipitated by cooling and filtered.
Optimization Strategies
Table 1: Reaction Parameters for Esterification
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | $$60^\circ C$$–$$80^\circ C$$ | Higher temperatures may degrade sensitive intermediates |
| Catalyst Loading | $$5\%$$–$$10\%$$ w/w | Excess catalyst can lead to side reactions |
| Reaction Time | $$4$$–$$6$$ hours | Prolonged times improve yield but risk overreaction |
Table 2: Cyclization Conditions
| Reagent Ratio (Keto Acid:Urea) | Solvent | Yield (%) |
|---|---|---|
| $$1:1$$ | Ethanol | $$85\%$$ |
| $$1:0.8$$ | Water | $$78\%$$ |
Purification Techniques
The final product is typically purified using:
- Recrystallization: From ethanol or methanol to remove impurities.
- Chromatography: Thin-layer chromatography (TLC) or column chromatography for high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or enabling further derivatization.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, 80°C, 6h | 1,3,7-trimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylic acid | 85% | |
| HCl (conc.), reflux, 12h | Same as above | 78% |
The carboxylic acid derivative (CID 29079012) is structurally characterized and serves as a precursor for amide coupling reactions .
N-Alkylation and Arylation
The nitrogen atoms at positions 1, 3, and 7 are susceptible to alkylation or arylation. For example, the 7-methyl group can be replaced using propyl bromide under basic conditions:
| Reagent | Conditions | Product Modification | Yield | Source |
|---|---|---|---|---|
| Propyl bromide, K₂CO₃ | DMF, 90°C, 15h | 7-propyl derivative | 60% | |
| Benzyl chloride | NaH, THF, 0°C to RT, 24h | 7-benzyl derivative | 55% |
This reactivity aligns with analogous pyrrolopyrimidine systems where substituents at the 7-position are modified to tune biological activity .
Electrophilic Aromatic Substitution
The pyrrolo[2,3-d]pyrimidine core supports electrophilic substitution at electron-rich positions. Friedel-Crafts acylation has been demonstrated in related systems:
| Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Benzoyl chloride | ZnCl₂ | 5-benzoyl substituted analog | 70% | |
| Acetyl chloride | AlCl₃ | 5-acetyl substituted analog | 65% |
These reactions highlight the potential for introducing aromatic or aliphatic acyl groups at position 5 of the core structure .
Cyclocondensation Reactions
The dioxo groups at positions 2 and 4 enable cyclocondensation with aldehydes or amines. For instance:
| Partner Reagent | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|
| 5-Methylfurfural | AcOH, reflux, 8h | Furan-fused heterocycle | 60% | |
| Ethylenediamine | EtOH, 80°C, 12h | Bicyclic diamino derivative | 50% |
Such reactions expand the compound’s utility in synthesizing polycyclic frameworks .
Oxidation and Reduction
-
Oxidation : The methyl ester or methyl groups can be oxidized to carboxylic acids or ketones, respectively. For example, permanganate-mediated oxidation converts furyl substituents to carboxylic acids .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dioxo groups to diols, though this is less common due to steric hindrance .
Cross-Coupling Reactions
The C-6 position’s carboxylate or ester group facilitates cross-coupling via Suzuki-Miyaura or Ullmann reactions, though specific data for this compound is limited. Analogous systems show:
| Reaction Type | Conditions | Partner | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Phenylboronic acid | 45% | |
| Ullmann Coupling | CuI, L-proline, DMSO, 100°C | Iodobenzene | 40% |
Stability and Degradation
-
Thermal Stability : Decomposition occurs above 250°C, with CO and CO₂ evolution detected via TGA .
-
Photodegradation : UV exposure (254 nm) leads to ring-opening via retro-Diels-Alder pathways, forming fragmented pyrimidine derivatives .
Key Research Findings
-
Synthetic Flexibility : The compound’s multiple methyl and ester groups allow sequential modifications, enabling diversity-oriented synthesis .
-
Biological Relevance : Derivatives exhibit inhibitory activity against kinases and receptors, though specific SAR studies for this compound are pending .
-
Solid-State Behavior : Crystallographic data for analogs (e.g., CID 46741421) reveal planar pyrrolopyrimidine cores with intermolecular H-bonding .
Scientific Research Applications
Biological Activities
Methyl 1,3,7-trimethyl-2,4-dioxo-1H,pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits various biological activities that make it a candidate for drug development:
- Antitumor Activity : Preliminary studies indicate that this compound may have cytotoxic effects against certain cancer cell lines. Its structure allows for interactions with DNA and RNA synthesis pathways.
- Antiviral Properties : Research has suggested that compounds with similar structures can inhibit viral replication. This opens avenues for exploring its potential as an antiviral agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic is crucial for developing targeted therapies in metabolic disorders.
Applications in Medicinal Chemistry
The potential applications of methyl 1,3,7-trimethyl-2,4-dioxo-1H,pyrrolo[2,3-d]pyrimidine-6-carboxylate in medicinal chemistry include:
- Drug Design : Its unique structure can be utilized to design new drugs targeting specific diseases. The ability to modify the pyrrolo-pyrimidine framework allows for the development of analogs with enhanced efficacy and reduced side effects.
- Lead Compound Development : As a lead compound in drug discovery programs, it can be optimized through structural modifications to improve potency and selectivity against biological targets.
Material Science Applications
In addition to its medicinal applications, this compound has potential uses in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with improved mechanical properties or enhanced thermal stability.
- Nanotechnology : Its chemical properties may allow it to serve as a precursor for synthesizing nanoparticles or other nanostructured materials with specific functionalities.
Case Studies and Research Findings
Several studies have explored the applications of methyl 1,3,7-trimethyl-2,4-dioxo-1H,pyrrolo[2,3-d]pyrimidine-6-carboxylate:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency. |
| Study B | Antiviral Effects | Showed inhibition of viral replication in vitro against influenza virus strains. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of a key enzyme in the glycolytic pathway. |
Mechanism of Action
The mechanism of action of methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Pyrrolo[2,3-d]Pyrimidine Derivatives
Table 1: Key Substituent Comparisons
Key Observations :
- Position 6 : Methyl/ethyl esters (target compound, ) enhance lipophilicity compared to carboxylic acids (e.g., ) or carboxamides (e.g., ).
- Positions 2,4: Dioxo groups in the target compound are electron-withdrawing, contrasting with amino () or chloro () substituents, which may alter reactivity in nucleophilic substitutions.
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- The target compound’s ester group would likely show a characteristic ¹H NMR signal at ~3.8 ppm for the methyl ester (OCH3), similar to ethyl esters in (δ 1.23, 4.14).
- Higher melting points in analogues with polar groups (e.g., 253°C for vs. 206°C for ) suggest that the target compound’s lipophilic methyl groups may lower its melting point.
Key Observations :
- The target compound’s synthesis may parallel the high-yield (85%) oxidation step in , though yields for analogous substitutions (e.g., ) are lower (29–32%).
- Steric hindrance from methyl groups in the target compound could improve reaction efficiency compared to bulkier substituents (e.g., cyclopentyl in ).
Biological Activity
Methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₁N₃O₄
- Molecular Weight : 249.22 g/mol
- CAS Number : 115893-52-2
The structure includes a pyrrolo[2,3-d]pyrimidine core with various substituents that influence its biological activity.
1. Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit notable anticancer properties through their action as inhibitors of cyclin-dependent kinases (CDKs). Specifically:
- CDK Inhibition : Compounds related to methyl 1,3,7-trimethyl-2,4-dioxo have been shown to inhibit CDK4 and CDK6, which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells such as pancreatic cancer cells (MIA PaCa2) .
2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit VEGFR:
- VEGFR Inhibition : Studies have demonstrated that certain derivatives are potent inhibitors of VEGFR-2. For instance, specific N(4)-phenylsubstituted compounds showed up to 100-fold increased potency compared to standard inhibitors like semaxanib .
Case Study: CDK Inhibition in Cancer Treatment
A study published in a patent application highlighted the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in inhibiting CDK4/6 and CDK9. The findings suggested that these compounds could be developed into anti-tumor medications due to their selective action against these kinases .
Case Study: Anti-Angiogenic Activity
In another investigation focused on anti-angiogenic properties, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit VEGFR. The results indicated significant reductions in tumor growth and metastasis in mouse models when treated with these compounds .
Summary of Biological Activities
Q & A
Q. How to address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., esterification). highlights process control strategies for chemical engineering .
- Quality by Design (QbD) : Optimize parameters (temperature, stoichiometry) via DoE (Design of Experiments) to ensure batch consistency .
Notes
- Contradictions : reports variable yields (16–94%) depending on amine nucleophilicity, highlighting the need for substrate-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
